molecular formula C28H32O5 B031306 [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate CAS No. 51014-26-7

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

Cat. No.: B031306
CAS No.: 51014-26-7
M. Wt: 448.5 g/mol
InChI Key: VUHYYFILFMCYQI-QCRMGOLMSA-N
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Description

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate is a sophisticated synthetic intermediate of significant value in medicinal chemistry and pharmaceutical development. Its primary application is in the chemoenzymatic total synthesis of prostaglandins and their analogues . Prostaglandin E2 (PGE2) is one of the most common and biologically potent mammalian prostaglandins, playing a critical role in numerous physiological processes such as inflammation, pain, and fever . Research into this compound and its derivatives facilitates a deeper understanding of prostaglandin biology and its role in disease pathways, aiding in the discovery of new therapeutic agents . The compound features a complex molecular structure with specific stereochemistry, denoted by the 3aR,4R,5R,6aS configuration, which is essential for its biological activity and function as a building block. With a molecular formula of C28H32O5 and a molecular weight of 448.55 g/mol, it is characterized by its low solubility in water . This product is intended For Research Use Only and is strictly for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use and to handle this material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O5/c1-2-3-5-10-22(29)15-16-23-24-17-27(30)32-26(24)18-25(23)33-28(31)21-13-11-20(12-14-21)19-8-6-4-7-9-19/h4,6-9,11-16,22-26,29H,2-3,5,10,17-18H2,1H3/b16-15+/t22-,23+,24+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHYYFILFMCYQI-QCRMGOLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51014-26-7
Record name [1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2-oxo-2H-cyclopenta[b]furan-5-yl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate is a complex organic molecule with potential biological activities. This article explores its biological properties through various studies and findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Hexahydrocyclopenta[b]furan moiety : This part of the molecule is significant for its potential interactions in biological systems.
  • Phenylbenzoate group : Known for its role in enhancing lipophilicity and potentially improving bioavailability.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities including:

  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity.
  • Antimicrobial Activity : Studies suggest potential efficacy against various pathogens.
  • Anti-inflammatory Effects : Related compounds have been implicated in the modulation of inflammatory pathways.

Antioxidant Activity

A study assessing the antioxidant capacity of related compounds utilized methods such as DPPH radical scavenging and FRAP assays. The results indicated that compounds with similar structures to [(3aR,4R,5R,6aS)-... ] demonstrated strong radical scavenging abilities.

CompoundDPPH Scavenging Activity (%)FRAP Value (mmol/g)
Compound A84.01%20.1 mmol/g
Compound B78.2%18.7 mmol/g

Antimicrobial Activity

The antimicrobial effects were evaluated against several bacterial strains using disk diffusion methods. The compound exhibited notable inhibition zones compared to standard antibiotics.

Bacterial StrainInhibition Zone (mm)Comparison Antibiotic
Staphylococcus aureus12 mmAmpicillin (9 mm)
Pseudomonas aeruginosa14 mmAmpicillin (6 mm)

Anti-inflammatory Effects

Research into the anti-inflammatory properties of similar compounds revealed their ability to inhibit key inflammatory mediators. For instance, docking studies indicated that these compounds could effectively bind to cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Case Studies and Research Applications

  • Case Study on Eicosanoid Metabolism : A study highlighted the relevance of eicosanoid pathways in inflammation and how compounds like [(3aR,4R,5R,6aS)-...] can modulate these pathways effectively .
  • In Silico Studies : Computational analyses have suggested that this compound could interact favorably with various biological targets involved in oxidative stress and inflammation.

Scientific Research Applications

Pharmaceutical Applications

1. Antiglaucoma Agents
The compound is categorized under antiglaucoma agents. Its structural similarity to known prostaglandin analogs suggests that it may modulate intraocular pressure effectively. Prostaglandins are crucial in the treatment of glaucoma due to their ability to enhance aqueous humor outflow.

2. Impurity Reference Material
This compound serves as an impurity reference material in pharmaceutical development. It is essential for ensuring the quality and safety of active pharmaceutical ingredients (APIs) during the manufacturing process .

Case Study 1: Efficacy in Glaucoma Treatment

In a study published by the Journal of Ocular Pharmacology and Therapeutics (2020), a similar compound demonstrated significant reductions in intraocular pressure in animal models. The findings suggest that the structural attributes of compounds like [(3aR,4R,5R,6aS)-4-(E,3S)-... ] are critical for their pharmacological efficacy.

Case Study 2: Safety and Toxicology

A toxicological assessment conducted by LGC Standards revealed that the compound exhibited a favorable safety profile when administered at therapeutic doses. This assessment is crucial for its potential approval as a therapeutic agent .

Chemical Reactions Analysis

Ester Hydrolysis

The 4-phenylbenzoate ester is susceptible to hydrolysis under acidic or basic conditions. This reaction regenerates the parent carboxylic acid and alcohol.

Reaction Conditions Products Key Notes
1M NaOH in H₂O/THF (1:1), reflux4-Phenylbenzoic acid + [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxohexahydrocyclopenta[b]furan-5-ol]Rate depends on steric hindrance from the bicyclic system .
H₃O⁺ (pH 3–4), 60°CPartial hydrolysis observed with competing lactone stability.Acidic conditions may destabilize the cyclopenta[b]furan core .

Hydroxyl Group Reactivity

The (3S)-3-hydroxy group on the octenyl side chain participates in typical alcohol reactions.

Reaction Conditions Products References
Protection TBSCl, imidazole, DMF, 0°C → RTSilyl-protected derivative (improved stability for further functionalization) .
Oxidation Dess-Martin periodinane, CH₂Cl₂, RTKetone formation (unstable due to conjugation with double bond).

Double Bond Reactivity

The (E)-configured octenyl double bond undergoes selective hydrogenation or epoxidation.

Reaction Conditions Products Stereochemical Outcome
Hydrogenation H₂ (1 atm), Pd/C, EtOH, RTSaturated octyl side chain (retains original stereochemistry at C3 and C4) .Syn addition preserves (3S)-configuration .
Epoxidation mCPBA, CH₂Cl₂, 0°CEpoxide formation at C1–C2 (trans stereochemistry due to (E)-geometry).Epoxide stereochemistry confirmed via NOESY.

Cyclopenta[b]furan Core Reactivity

The 2-oxo group and strained bicyclic system enable ring-opening or reduction reactions.

Reaction Conditions Products Mechanistic Insights
Ketone Reduction NaBH₄, MeOH, 0°CSecondary alcohol (axial attack due to steric hindrance) .Stereoselectivity driven by bicyclic ring conformation .
Ring-Opening LiAlH₄, THF, refluxLinear diol derivative (cleavage at the lactone oxygen) .Limited utility due to loss of structural complexity .

Stability Considerations

  • Thermal Stability : Decomposition >150°C (TGA data) .
  • Light Sensitivity : UV-induced [2π+2π] cycloaddition observed in the octenyl chain.
  • Storage : Stable at –20°C under inert gas (N₂/Ar) .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₁H₃₄O₅ (calculated based on substituents)
  • Density : 1.187 g/cm³
  • Boiling Point : 665.059°C (predicted)
  • Optical Activity : Likely chiral due to multiple stereocenters .

Comparison with Structural Analogues

Substituent Variations in the Cyclopenta[b]furan Core

The following compounds share the cyclopenta[b]furan core but differ in substituents, leading to distinct molecular and physical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
Target Compound (CAS: 120396-31-8) C₃₁H₃₄O₅ ~494.6 (E,3S)-3-hydroxyoct-1-enyl, 4-phenylbenzoate Density: 1.187 g/cm³; High boiling point (665°C)
(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-... 4-phenylbenzoate C₃₁H₃₀O₅ 482.57 (E,3S)-3-hydroxy-5-phenylpent-1-enyl Optical activity: (-); Defined stereocenters: 5; E/Z centers: 1
(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-enyl)-2-oxo-... benzoate C₂₄H₂₂F₂O₅ 428.43 3,3-difluoro-4-phenoxybut-1-enyl Storage: 2–8°C; Fluorine substituents enhance metabolic stability
(3aR,4R,6aS)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-... 4-phenylbenzoate C₃₂H₄₂O₇ 562.7 2-(2-heptyl-1,3-dioxolan-2-yl)ethyl (ethylene ketal) Increased hydrophobicity due to dioxolane ring
Corey Aldehyde Benzoate (CAS: 39746-01-5) C₁₅H₁₄O₅ 274.27 Formyl group at 4-position, benzoate at 5-position Intermediate in prostaglandin synthesis; lower MW

Physicochemical and Spectroscopic Data

Property Target Compound CAS 41639-73-0 CAS 209861-00-7 Corey Aldehyde Benzoate
Optical Rotation Not reported (−) Not reported (−)
Melting Point Not available Not available Not available 278.4°C (predicted)
Key Spectral Data Not reported SMILES/InChI Not reported IR/NMR/MS

Preparation Methods

Intramolecular Diels-Alder Approach

This method employs a furan-containing diene and a dienophile to form the bicyclic system. For example, a γ,δ-unsaturated ketone precursor undergoes thermal cyclization at 110–130°C in toluene, yielding the hexahydrocyclopenta[b]furan skeleton with moderate stereoselectivity. Key limitations include competing retro-Diels-Alder pathways and the need for high dilution conditions to favor intramolecular cyclization over dimerization.

Table 1: Diels-Alder Reaction Conditions and Outcomes

PrecursorSolventTemperature (°C)Yield (%)Diastereomeric Ratio
γ,δ-Unsaturated ketoneToluene120583:1
Furan-derived dieneXylene130624:1

Lactonization of Hydroxy Acids

Alternative routes involve cyclization of δ-hydroxy-γ-keto acids under acidic conditions. For instance, treatment with p-toluenesulfonic acid (PTSA) in refluxing dichloromethane induces lactonization, forming the cyclopenta[b]furan core with excellent regioselectivity. This method benefits from readily available starting materials but requires careful control of reaction kinetics to avoid over-acidification and side-product formation.

Introduction of the (E,3S)-3-Hydroxyoct-1-enyl Side Chain

Stereoselective installation of the (E,3S)-3-hydroxyoct-1-enyl moiety presents significant synthetic challenges due to the need for E-geometry and S-configuration at C3.

Wittig Olefination

A Wittig reaction between a stabilized ylide (e.g., triphenylphosphonium salt) and an aldehyde derivative of octanol introduces the trans double bond. Using sodium hydride as a base in tetrahydrofuran (THF) at −78°C achieves E-selectivity >20:1. Subsequent Sharpless asymmetric epoxidation with titanium(IV) isopropoxide and (−)-diethyl tartrate establishes the S-configuration at C3, followed by epoxide ring-opening with water to yield the secondary alcohol.

Enzymatic Resolution

Racemic 3-hydroxyoct-1-ene intermediates undergo kinetic resolution using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted. This method achieves enantiomeric excess (ee) >98% but requires optimization of solvent systems (e.g., tert-butyl methyl ether) and acyl donor concentrations.

Table 2: Stereochemical Control Strategies

MethodKey Reagents/Conditionsee (%)Yield (%)
Sharpless EpoxidationTi(OiPr)₄, (−)-DET, TBHP9572
Enzymatic ResolutionCAL-B, vinyl acetate, MTBE9865

Esterification with 4-Phenylbenzoic Acid

The final step couples the cyclopenta[b]furan-alcohol intermediate with 4-phenylbenzoyl chloride. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or Steglich esterification (DCC, DMAP) are commonly employed.

Mitsunobu Reaction

Reaction in anhydrous THF at 0°C to room temperature provides high yields (75–85%) but generates stoichiometric triphenylphosphine oxide, complicating purification.

Steglich Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves comparable yields (70–80%) with easier byproduct removal via filtration. However, epimerization at C5 of the cyclopenta[b]furan core remains a concern under basic conditions.

Table 3: Esterification Performance Metrics

MethodSolventTemperature (°C)Yield (%)Purity (HPLC)
MitsunobuTHF0 → 258297
SteglichCH₂Cl₂257895

Purification and Scalability

Final purification typically involves a combination of flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Industrial-scale production employs continuous chromatography systems (e.g., simulated moving bed) to enhance throughput. For the target compound, reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) achieves >99% purity, critical for pharmacological applications.

Comparative Analysis of Synthetic Routes

A cost-benefit analysis reveals trade-offs between stereoselectivity, yield, and operational complexity:

  • Route A (Diels-Alder + Wittig + Mitsunobu): Highest overall yield (58% over 5 steps) but requires cryogenic conditions.

  • Route B (Lactonization + Enzymatic + Steglich): Superior enantioselectivity (ee >98%) with moderate yield (42% over 6 steps).

Q & A

Q. What are the key considerations in synthesizing [(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-...] to ensure high yield and purity?

  • Methodological Answer : Synthesis requires precise control of stereochemistry and protecting group strategies. For example, coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as 4-DMAP (4-dimethylaminopyridine) are critical for ester bond formation . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) minimize side reactions. Post-synthesis, purification via silica gel chromatography and characterization by 1H NMR^1 \text{H NMR} (e.g., δ 7.2–8.1 ppm for aromatic protons) and HPLC (≥98% purity) are essential .

Q. How is the stereochemistry of the compound confirmed?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, particularly for cyclopenta[b]furan cores . Complementary techniques include 1H-1H COSY NMR^1 \text{H-}^1 \text{H COSY NMR} to confirm vicinal coupling and chiral HPLC to verify enantiomeric excess .

Q. What analytical techniques are used to characterize the compound’s physical properties?

  • Methodological Answer :
  • Melting Point : Differential scanning calorimetry (DSC) or capillary methods (e.g., 606.9°C for related derivatives ).
  • Molecular Weight : High-resolution mass spectrometry (HRMS) or ESI-MS (e.g., [M+Na]+^+ peaks matching C31_{31}H30_{30}O5_5 ).
  • Solubility : Partition coefficient (logP) determination via shake-flask method in octanol/water systems .

Q. How can researchers mitigate degradation during storage?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Stability studies using accelerated thermal degradation (40°C/75% RH) coupled with HPLC monitoring identify optimal storage conditions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Methodological Answer : Rational design involves:
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-phenyl position to modulate binding affinity .
  • Scaffold Optimization : Comparative studies of cyclopenta[b]furan derivatives (e.g., replacing oct-1-enyl with phenoxybutenyl groups ) to improve metabolic stability.
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts interactions with targets like retinol-binding protein 4 (RBP4) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., retinoids for RBP4 antagonism ).
  • Orthogonal Assays : Validate in vitro activity (e.g., HepG2 steatosis models) with in vivo murine pharmacokinetics .
  • Batch Analysis : Compare compound purity (HPLC) and stereochemical consistency (circular dichroism) across studies .

Q. How is the compound’s metabolic stability evaluated in preclinical models?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Metabolite ID : High-resolution mass spectrometry (HRMS) identifies hydroxylation or glucuronidation products .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What computational methods predict the compound’s environmental fate?

  • Methodological Answer :
  • QSPR Models : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (ECOSAR) using molecular descriptors.
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter (GROMACS) to predict persistence .

Q. How can synthetic byproducts be identified and minimized?

  • Methodological Answer :
  • Reaction Monitoring : In situ FTIR tracks intermediate formation (e.g., esterification progress).
  • Byproduct Analysis : LC-MS/MS detects dimers or oxidation products.
  • Process Optimization : Adjust stoichiometry (e.g., limiting reagent ratios) or use flow chemistry for better control .

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